molecular formula C5H4INO2S B13971094 Methyl 5-iodothiazole-4-carboxylate

Methyl 5-iodothiazole-4-carboxylate

Cat. No.: B13971094
M. Wt: 269.06 g/mol
InChI Key: DHNRENGPUYKHFY-UHFFFAOYSA-N
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Description

Methyl 5-iodothiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with an iodine atom at the 5-position and a carboxylate ester group at the 4-position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-iodothiazole-4-carboxylate typically involves the iodination of a thiazole precursor followed by esterification. One common method involves the reaction of 5-iodothiazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-iodothiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and biocides

Mechanism of Action

The mechanism of action of methyl 5-iodothiazole-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The iodine atom and the thiazole ring contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-iodothiazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to other thiazole derivatives. The iodine atom enhances its potential as a radiolabeling agent and increases its electron density, making it more reactive in substitution reactions .

Properties

Molecular Formula

C5H4INO2S

Molecular Weight

269.06 g/mol

IUPAC Name

methyl 5-iodo-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C5H4INO2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3

InChI Key

DHNRENGPUYKHFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=N1)I

Origin of Product

United States

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